Carnitine HCl

Inhalation Aerosol Dry Powder Inhaler (DPI) Spray Drying

Formulation failure due to carnitine free base deliquescence or tartrate payload dilution? Carnitine HCl (CAS 6645-46-1) solves these with high aqueous solubility and 100% active carnitine content. Pharmacokinetic advantages over acyl esters: 6.6x higher Cmax than ALC. - **Primary use:** IV solutions, oral syrups, liquid supplements, inhaled DPI powders (superior spray drying window) - **Key data:** Oral bioavailability 15-16%, t½ 17.4-60.3h, specific rotation -21.0° to -25.0° - **Quality:** Meets USP/EP specifications for injectable & generic bioequivalence studies

Molecular Formula C7H17ClNO3+
Molecular Weight 198.67 g/mol
Cat. No. B12433102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnitine HCl
Molecular FormulaC7H17ClNO3+
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)O.Cl
InChIInChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1
InChIKeyJXXCENBLGFBQJM-FYZOBXCZSA-O
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carnitine HCl: Physicochemical and Technical Profile


Carnitine HCl (L-Carnitine hydrochloride, CAS 6645-46-1) is the hydrochloride salt form of levocarnitine, a quaternary ammonium compound essential for mitochondrial long-chain fatty acid transport and β-oxidation . It presents as a white to off-white crystalline powder with a molecular weight of 197.66 g/mol, melting point range of 137–142°C, and specific rotation [α]20/D of approximately -21.0° to -25.0° (c=1, H₂O) . Critically for formulation scientists and procurement specialists, Carnitine HCl exhibits high aqueous solubility and pronounced hygroscopicity, properties that directly influence its suitability for specific dosage forms and distinguish it from alternative carnitine salts and esters .

Carnitine HCl: Non-Interchangeability with Free Base and Salts


In-class substitution of carnitine entities—including free base, L-tartrate, acetyl-L-carnitine (ALC), and propionyl-L-carnitine (PLC)—is not scientifically or technically equivalent. The free base form exhibits extreme hygroscopicity that causes deliquescence and tablet compression failure under standard manufacturing conditions [1]. L-Carnitine L-tartrate, while less hygroscopic, introduces ~32% tartaric acid by mass, reducing active carnitine payload per unit dose and altering dissolution kinetics [2]. Acylcarnitine esters (ALC, PLC) demonstrate substantially lower oral bioavailability and shorter elimination half-lives compared to Carnitine HCl [3]. These differences in solid-state stability, active content, and systemic exposure kinetics preclude simple interchangeability and require formulation-specific, data-driven selection of the appropriate carnitine source.

Carnitine HCl: Comparative Evidence Overview


Spray Drying Processability vs. Free Base

In a direct comparative study evaluating the feasibility of manufacturing dry powder inhaler (DPI) formulations, Carnitine HCl demonstrated markedly superior spray drying processability compared to L-Carnitine free base. Under identical advanced spray drying conditions, only two pump rates (low and medium) successfully produced spray-dried L-Carnitine free base powders, whereas four distinct pump rates (low, medium, medium-high, and high) all successfully produced spray-dried Carnitine HCl powders [1]. This broader processing window for Carnitine HCl enables more flexible and robust manufacturing of inhalable particulates.

Inhalation Aerosol Dry Powder Inhaler (DPI) Spray Drying Pulmonary Drug Delivery

Systemic Exposure and Half-Life vs. Acyl Carnitines

Following a single 2.0 g oral dose of liquid L-Carnitine (equivalent to Carnitine HCl) in 12 healthy volunteers, Carnitine HCl achieved significantly higher systemic exposure and a longer elimination half-life compared to its acetyl (ALC) and propionyl (PLC) ester analogs. The maximum plasma concentration (Cmax) of Carnitine HCl was 84.7 ± 25.2 µmol/L, versus 12.9 ± 5.5 µmol/L for ALC and 5.08 ± 3.08 µmol/L for PLC (P < 0.01 for both comparisons) [1]. The AUC₀₋∞ was 2676.4 ± 708.3 µmol·L⁻¹·h for Carnitine HCl, compared to 166.2 ± 77.4 µmol·L⁻¹·h for ALC and 155.6 ± 264.2 µmol·L⁻¹·h for PLC (P < 0.01) [1]. Elimination half-life was 60.3 ± 15.0 h for Carnitine HCl, 35.9 ± 28.9 h for ALC, and 25.7 ± 30.3 h for PLC (P < 0.01) [1].

Pharmacokinetics Bioavailability Oral Administration Cmax Half-Life

Hygroscopicity and Dosage Form Selection

Carnitine HCl is characterized by strong hygroscopicity and high aqueous solubility, making it ideally suited for liquid applications such as oral solutions, syrups, and parenteral preparations . In contrast, L-Carnitine L-tartrate was specifically developed as a non-hygroscopic, stable crystalline form designed to overcome the deliquescence and tablet compression failures associated with both free base and hydrochloride forms in high-speed solid dosage manufacturing [1][2]. Patent literature explicitly states that preparations made with L-Carnitine L-tartrate 'exhibit less hygroscopicity, longer stability and better capacity for being stored' compared to free L-Carnitine preparations, and are 'especially suitably processed with a high-speed rotated machine' due to freedom from agglomerating and adhering properties [1][2].

Hygroscopicity Solid-State Stability Formulation Development Liquid Dosage Forms

Oral Bioavailability Reference Profile

The absolute oral bioavailability of Carnitine HCl has been well-characterized across multiple pharmacokinetic studies, establishing a reliable reference range for formulation development and bioequivalence testing. Following a 2 g oral dose in healthy subjects, bioavailability was measured at 15.9% ± 4.9% for oral solution and 15.1% ± 5.3% for tablet formulations [1]. A separate study reported 16% bioavailability for the 2 g dose, with saturation of mucosal absorption observed as bioavailability dropped to 5% at a 6 g dose [2]. Urinary recovery of unchanged drug was 8% for the 2 g dose and 4% for the 6 g dose over the first 24 hours [2].

Bioavailability Oral Absorption Dose Selection Pharmacokinetic Reference

Active Payload: HCl vs. L-Tartrate Salt

Carnitine HCl provides superior active carnitine payload per unit mass compared to L-Carnitine L-tartrate due to the latter's incorporation of tartaric acid as a counterion. L-Carnitine L-tartrate contains approximately 68% L-carnitine by weight, with the remaining ~32% consisting of tartaric acid [1]. Carnitine HCl, with a molecular weight of 197.66 g/mol and containing a single chloride counterion (35.45 g/mol), yields a substantially higher percentage of active L-carnitine moiety per gram of raw material. For a 100 mg dose of L-carnitine, approximately 147 mg of Carnitine HCl is required, whereas approximately 147 mg of L-Carnitine L-tartrate would be needed to deliver the same active payload due to the tartrate counterion mass penalty.

Active Pharmaceutical Ingredient (API) Payload Efficiency Formulation Cost Dose Optimization

Pharmacopoeial Standards for Quality Procurement

Carnitine HCl is manufactured to and certified against established pharmacopoeial monograph standards including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), providing verifiable quality benchmarks for procurement decisions [1]. These monographs specify critical quality attributes including purity (typically ≥98.0% by nonaqueous titration), melting point range (137.0–141.0°C), specific rotation ([α]20/D -21.0° to -25.0°), and limits on impurities such as crotonoylbetaine, a major degradation product [2]. Compliance with USP or EP grade specifications is the primary benchmark for pharmaceutical-grade L-Carnitine API sourcing, ensuring that the ingredient has undergone rigorous testing for identity, purity, and impurity profile [1].

USP EP Pharmacopoeia Quality Control GMP

Carnitine HCl: Research and Industrial Applications


Parenteral and Oral Liquid Formulations

Carnitine HCl is the formulation of choice for intravenous (IV) solutions, oral solutions, syrups, and liquid dietary supplements. Its high aqueous solubility and strong hygroscopicity, while problematic for solid dosage forms, are advantageous for liquid preparations where rapid dissolution and homogeneous distribution are required [1]. USP/EP-grade Carnitine HCl meets the stringent quality specifications necessary for injectable pharmaceutical products, including the FDA-approved IV formulation for carnitine deficiency in end-stage renal disease patients undergoing dialysis [2].

Dry Powder Inhalation (DPI) Development

For researchers developing inhaled carnitine therapies targeting pulmonary conditions such as pulmonary hypertension, Carnitine HCl offers superior spray drying processability compared to the free base form. The ability to successfully produce spray-dried powders across a wider range of pump rates (low, medium, medium-high, and high) provides manufacturing flexibility and reduces process development risk [1]. This broader processing window translates to more robust scale-up potential and lower batch failure rates in DPI manufacturing.

Systemic Carnitine Repletion Protocols

When the therapeutic objective is rapid and sustained elevation of systemic carnitine levels, Carnitine HCl should be selected over acetyl-L-carnitine or propionyl-L-carnitine esters. Carnitine HCl achieves 6.6-fold higher Cmax than ALC and 16.7-fold higher than PLC, with a 60.3-hour elimination half-life that is approximately 1.7× longer than ALC (35.9 h) and 2.3× longer than PLC (25.7 h) [1]. These pharmacokinetic advantages may enable less frequent dosing regimens and more predictable steady-state plasma concentrations in clinical protocols.

Bioequivalence and Generic Drug Reference

The well-characterized pharmacokinetic profile of Carnitine HCl, including its documented 15–16% absolute oral bioavailability, saturable absorption kinetics, and established elimination half-life of 17.4 hours, provides a reliable reference framework for bioequivalence studies and generic drug development [1][2]. These established parameters enable statistically powered study designs and provide regulatory-accepted benchmarks for demonstrating pharmaceutical equivalence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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